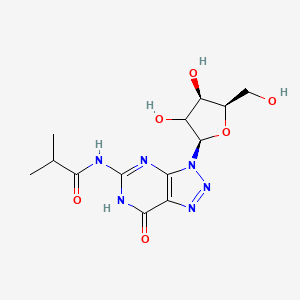
N2-iso-Butyryl-8-azaguanosine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N2-iso-Butyryl-8-azaguanosine is a purine nucleoside analog, which means it is a modified version of a naturally occurring nucleoside. This compound has shown broad antitumor activity, particularly targeting indolent lymphoid malignancies. The anticancer mechanisms of this compound rely on the inhibition of DNA synthesis and the induction of apoptosis (programmed cell death) .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-iso-Butyryl-8-azaguanosine typically involves the modification of a purine nucleoside. One common method includes the use of 8-azaguanine, which is incorporated into the nucleoside structure. The reaction conditions often involve the use of polyethylene glycol to induce cell fusion, and the compound is then purified and isolated .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yield and purity. The process includes the use of specialized equipment and controlled environments to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
N2-iso-Butyryl-8-azaguanosine undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction occurs efficiently .
Major Products
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may result in the formation of oxidized nucleoside derivatives, while substitution reactions may yield various substituted nucleoside analogs .
Scientific Research Applications
N2-iso-Butyryl-8-azaguanosine has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study nucleoside analogs and their chemical properties.
Biology: Employed in research on DNA synthesis and repair mechanisms.
Medicine: Investigated for its potential as an anticancer agent, particularly in the treatment of lymphoid malignancies.
Industry: Utilized in the development of new pharmaceuticals and therapeutic agents
Mechanism of Action
The mechanism of action of N2-iso-Butyryl-8-azaguanosine involves its incorporation into DNA, where it inhibits DNA synthesis and induces apoptosis. The compound targets specific molecular pathways involved in cell proliferation and survival, leading to the selective killing of cancer cells. The primary molecular targets include enzymes involved in DNA replication and repair .
Comparison with Similar Compounds
N2-iso-Butyryl-8-azaguanosine is unique among purine nucleoside analogs due to its specific modifications, which enhance its antitumor activity. Similar compounds include:
8-azaguanine: Another purine analog with antineoplastic activity.
Fludarabine: A purine analog used in the treatment of hematologic malignancies.
Cladribine: A purine analog with activity against certain types of leukemia .
This compound stands out due to its specific structural modifications, which confer unique properties and enhance its efficacy in targeting cancer cells.
Properties
Molecular Formula |
C13H18N6O6 |
|---|---|
Molecular Weight |
354.32 g/mol |
IUPAC Name |
N-[3-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-7-oxo-6H-triazolo[4,5-d]pyrimidin-5-yl]-2-methylpropanamide |
InChI |
InChI=1S/C13H18N6O6/c1-4(2)10(23)15-13-14-9-6(11(24)16-13)17-18-19(9)12-8(22)7(21)5(3-20)25-12/h4-5,7-8,12,20-22H,3H2,1-2H3,(H2,14,15,16,23,24)/t5-,7+,8?,12-/m1/s1 |
InChI Key |
YXSNPSJNGUWKNS-MZRDIJRWSA-N |
Isomeric SMILES |
CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=NN2[C@H]3C([C@H]([C@H](O3)CO)O)O |
Canonical SMILES |
CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=NN2C3C(C(C(O3)CO)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[[[4-[(E)-4-[[(2S)-1-[(2S)-2-(3,4-dihydro-1H-isoquinoline-2-carbonyl)pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-4-oxobut-2-en-2-yl]phenyl]-difluoromethyl]-(2,2-dimethylpropanoyloxymethoxy)phosphoryl]oxymethyl 2,2-dimethylpropanoate](/img/structure/B12403268.png)
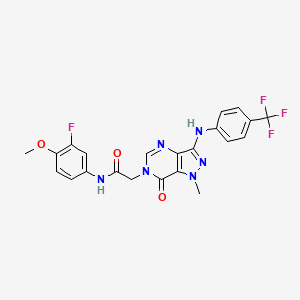
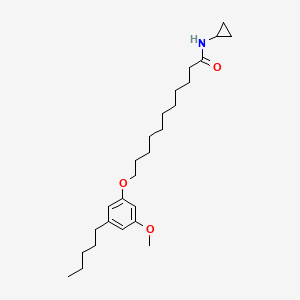


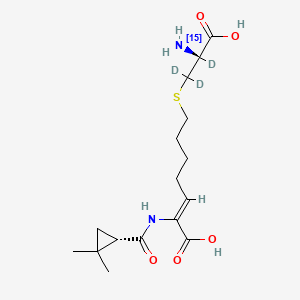
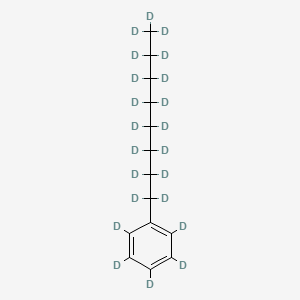
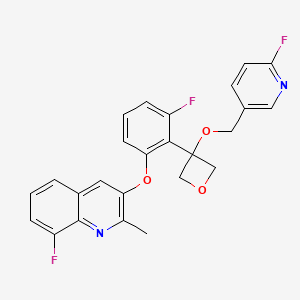
![3-[[(2R,3S,5S)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-2-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12403328.png)
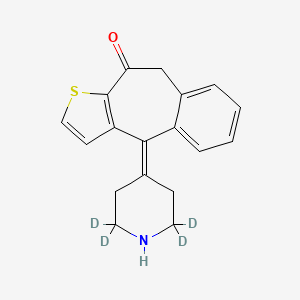

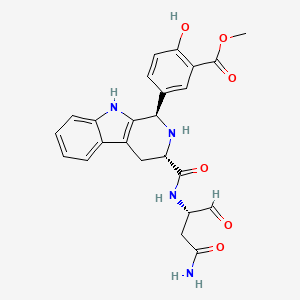
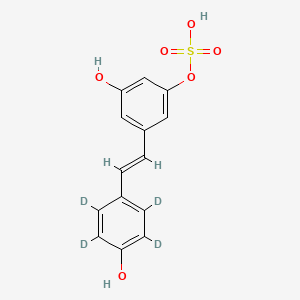
![1-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-5-iodopyrimidine-2,4-dione](/img/structure/B12403358.png)
